Propyl 2-(2H-indazol-3-yl)acetate

Description

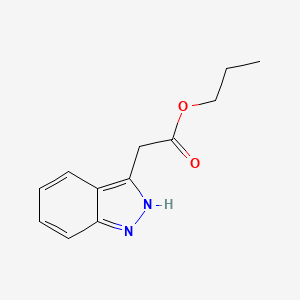

Propyl 2-(2H-indazol-3-yl)acetate is an ester derivative of indazole, a bicyclic aromatic compound comprising a six-membered benzene ring fused to a five-membered ring containing two nitrogen atoms at positions 1 and 2. The compound features an acetoxy group (-O-CO-CH2-) attached to the indazole moiety at the 3-position, further esterified with a propyl chain. Indazole derivatives are widely studied in pharmaceutical research due to their bioactivity, including kinase inhibition and anticancer properties . The propyl ester group may also influence crystallization behavior and solubility in organic solvents, critical for formulation and delivery applications.

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

propyl 2-(2H-indazol-3-yl)acetate |

InChI |

InChI=1S/C12H14N2O2/c1-2-7-16-12(15)8-11-9-5-3-4-6-10(9)13-14-11/h3-6H,2,7-8H2,1H3,(H,13,14) |

InChI Key |

WJQIPOXAIPOGOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CC1=C2C=CC=CC2=NN1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Propyl 2-(2H-indazol-3-yl)acetate can be achieved through various synthetic routes. One common method involves the reaction of 2-phenyl-2H-indazole with ethyl bromoacetate in the presence of a catalyst and an oxidant under white light illumination . This water-phase photocatalytic preparation method is environmentally friendly and yields high purity products . Industrial production methods often involve transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, which provides good to excellent yields with minimal byproducts .

Chemical Reactions Analysis

Propyl 2-(2H-indazol-3-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidants like tert-butyl nitrite and catalysts such as Cu(OAc)2 . For example, the oxidation of this compound can lead to the formation of 3-acylated-2H-indazoles . The reductive cyclization of 2-azidobenzaldehydes and amines can also produce indazole derivatives .

Scientific Research Applications

Propyl 2-(2H-indazol-3-yl)acetate has a wide range of scientific research applications. In medicinal chemistry, indazole derivatives are known for their anti-inflammatory, anticancer, and antibacterial properties . They are used as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . In biology, these compounds are studied for their potential as antifungal agents . Additionally, indazole derivatives are employed in the development of new drugs for various therapeutic areas, including oncology and infectious diseases .

Mechanism of Action

The mechanism of action of Propyl 2-(2H-indazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. Indazole derivatives often act as inhibitors of enzymes or receptors involved in disease pathways . For example, they can inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The binding of this compound to its target can disrupt normal cellular functions, leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Indazole vs. Benzotriazole : Benzotriazole contains an additional nitrogen atom, increasing electron-withdrawing effects and acidity (pKa ~8.2 for benzotriazole vs. ~13.5 for indazole). This impacts solubility and coordination chemistry .

- Ester vs. Ether/Alkyne : The propyl ester group in the target compound enhances hydrophobicity compared to the ether and alkyne functionalities in the benzotriazole derivative, which may improve UV stability but reduce aqueous solubility .

- Indazole vs. Indole : Indole’s single nitrogen atom reduces dipole moment compared to indazole, influencing crystallinity and intermolecular interactions .

Critical Insights :

- The benzotriazole derivative’s alkyne and ether groups contribute to rigidity and thermal stability, making it suitable for industrial applications like polymer UV stabilization .

- The indole-thiazolidinone hybrid’s carboxylic acid group enhances polarity, favoring aqueous solubility but limiting blood-brain barrier penetration compared to the target compound’s ester .

Crystallographic and Computational Analysis

Software such as SHELXL () and WinGX/ORTEP () are critical for resolving crystal structures of these compounds. For example:

- Indazole derivatives often exhibit planar heterocyclic cores with anisotropic displacement parameters influenced by ester substituents.

- Benzotriazole-based compounds may display twisted conformations due to steric clashes between substituents, resolved via SHELXTL refinement .

Biological Activity

Propyl 2-(2H-indazol-3-yl)acetate is a compound belonging to the indazole family, recognized for its potential therapeutic applications. Its molecular structure features a bicyclic indazole moiety with an acetate group, which contributes to its biological activity. Recent studies have highlighted its promising properties, particularly in anti-inflammatory and anticancer contexts.

- Molecular Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

- Structure : The compound consists of an indazole ring system linked to a propyl acetate group, enhancing its reactivity and biological interactions.

Research indicates that this compound interacts with specific molecular targets, such as enzymes and receptors involved in inflammatory and cancerous processes. The compound's mechanism likely involves inhibition of these targets, leading to modulation of cellular pathways critical for disease progression.

Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, it has been shown to reduce nitric oxide (NO) production in LPS-induced RAW264.7 macrophages, indicating its potential to mitigate inflammation . The following table summarizes the effects observed in various studies:

| Compound | Concentration (µg/mL) | NO Production (µg/mL) | Cell Viability (%) |

|---|---|---|---|

| Control | - | 15.0 | 100 |

| Propyl Indazole | 20 | 5.0 | 95 |

| Other Derivative | 20 | 8.0 | 90 |

Anticancer Properties

This compound has also been investigated for its anticancer effects. It shows promise in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's structural similarity to known anticancer agents enhances its potential as a therapeutic candidate.

Comparative Studies

When compared to other indazole derivatives like niraparib and pazopanib, this compound exhibits unique properties that may confer advantages in specific therapeutic contexts. For example, while niraparib is primarily a PARP inhibitor used in cancer therapy, this compound's broader biological activity spectrum may provide additional benefits in treating inflammatory diseases alongside cancer .

Case Studies

-

Case Study on Anti-inflammatory Effects :

A recent study evaluated the anti-inflammatory effects of various indazole derivatives, including this compound. The results indicated that this compound significantly inhibited NO production in macrophages stimulated with LPS, showcasing its potential as an anti-inflammatory agent . -

Anticancer Efficacy :

In vitro studies have demonstrated that this compound can induce apoptosis in several cancer cell lines, outperforming some standard treatments in terms of efficacy and safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.